

Farnesane: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Farnesane	
Cat. No.:	B139076	Get Quote

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Introduction

Farnesane, a saturated sesquiterpene, is a branched-chain alkane with the systematic IUPAC name 2,6,10-trimethyldodecane.[1] It is a colorless liquid at room temperature.[2][3] This versatile hydrocarbon is gaining significant attention across various industries, including biofuels, cosmetics, and pharmaceuticals, owing to its favorable physical and chemical properties.[2][4] Farnesane is primarily produced through the hydrogenation of farnesene, a sesquiterpene that can be sustainably sourced from the microbial fermentation of sugars.[5][6] This guide provides an in-depth overview of the molecular and physical properties of farnesane, experimental protocols for its synthesis and analysis, and a look into the biosynthetic pathway of its precursor, farnesene.

Molecular and Physicochemical Properties

The fundamental identifier for farnesane is its molecular formula.

Molecular Formula: C₁₅H₃₂[1][2][3][4][7]

A summary of the key quantitative data for **farnesane** is presented in the table below for easy reference and comparison.



Property	Value	Source
Molecular Weight	212.41 g/mol	[1]
IUPAC Name	2,6,10-trimethyldodecane	[1]
CAS Number	3891-98-3	[1]
Density	0.7682 g/cm3 at 25 °C	[2][4]
Boiling Point	119.5-120 °C at 11 Torr	[2][4]
Solubility	Good solubility in non-polar solvents; almost insoluble in water.	[2]
Appearance	Colorless liquid	[2][3]

Synthesis and Production

Farnesane is synthetically produced via the hydrogenation of its unsaturated precursor, farnesene. Farnesene itself is a key platform chemical that can be produced on an industrial scale through microbial fermentation.

Farnesene Biosynthesis via the Mevalonate (MVA) Pathway

The biosynthesis of farnesene in engineered microorganisms, such as Saccharomyces cerevisiae, typically utilizes the mevalonate (MVA) pathway. This pathway converts acetyl-CoA into the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then used to build farnesyl pyrophosphate (FPP), the direct precursor to farnesene.





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Caption: Biosynthesis of β -farnesene from acetyl-CoA via the Mevalonate (MVA) pathway.

Experimental Protocol: Hydrogenation of Farnesene to Farnesane

The following is a generalized experimental protocol for the hydrogenation of farnesene to **farnesane**. Optimal conditions may vary depending on the specific farnesene isomer and the available equipment.

Materials:

- Farnesene
- Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10% w/w)
- Solvent (e.g., ethanol, ethyl acetate, or hexane)
- Hydrogen gas (H₂)
- High-pressure reactor (autoclave) equipped with a magnetic stirrer, pressure gauge, and thermocouple
- Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)
- Rotary evaporator

Procedure:

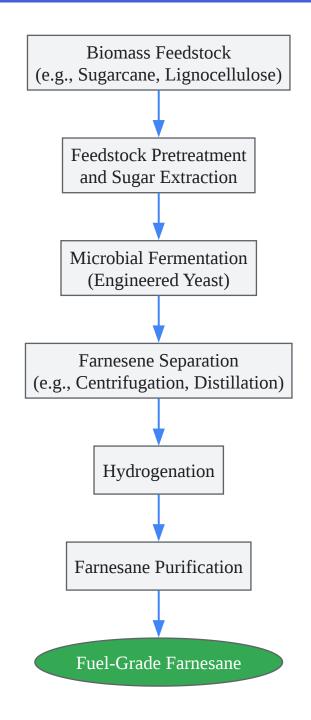


- Reactor Setup: Ensure the high-pressure reactor is clean and dry. Add the farnesene and the solvent to the reactor. The concentration of farnesene in the solvent can typically range from 10% to 50% (w/v).
- Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically between 0.5% and 5% by weight relative to the farnesene.
- Sealing and Purging: Seal the reactor and purge it with an inert gas, such as nitrogen or argon, to remove any air. Then, purge the reactor with hydrogen gas.
- Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-20 bar).
 Begin stirring and heat the reaction mixture to the target temperature (e.g., 25-80 °C).
- Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.
- Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas.
- Catalyst Removal: Open the reactor and filter the reaction mixture to remove the Pd/C catalyst. The filtration can be done through a pad of Celite to ensure all the fine catalyst particles are removed.
- Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.
 The remaining liquid is the farnesane product.
- Purification (Optional): If necessary, the farnesane can be further purified by vacuum distillation.

Production Workflow for Farnesane Biofuel

The industrial production of **farnesane** as a biofuel involves a multi-step process, from biomass feedstock to the final fuel-grade product.





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